
1-(3,4-二乙氧基苄基)-6,7-二乙氧基-1,2,3,4-四氢异喹啉盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,4-Dimethoxybenzyl chloride” and “3,4-Dimethoxybenzoyl chloride” are organic compounds used in various chemical reactions . They are used as building blocks in organic synthesis .
Synthesis Analysis
“3,4-Dimethoxybenzyl chloride” and “3,4-Dimethoxybenzoyl chloride” have been used in the synthesis of various compounds. For instance, “3,4-Dimethoxybenzoyl chloride” has been used in the synthesis of (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer .
Molecular Structure Analysis
The molecular formula of “3,4-Dimethoxybenzyl chloride” is C9H11ClO2 and its molecular weight is 186.64 . The molecular formula of “3,4-Dimethoxybenzoyl chloride” is (CH3O)2C6H3COCl and its molecular weight is 200.62 .
Chemical Reactions Analysis
“3,4-Dimethoxybenzyl chloride” and “3,4-Dimethoxybenzoyl chloride” are involved in various chemical reactions. For instance, “3,4-Dimethoxybenzoyl chloride” commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
Physical and Chemical Properties Analysis
The physical properties of “3,4-Dimethoxybenzyl chloride” include a density of 1.1±0.1 g/cm3, a boiling point of 260.8±25.0 °C at 760 mmHg, and a melting point of 50-53ºC (lit.) .
科学研究应用
- 3,4-二甲氧基苄基 (DMB) 基团用作硫醇部分的保护基。它在合成过程中,特别是形成单层时,提高了溶解度和稳定性。 然而,它可以在特定条件下,例如高温和质子的存在下,选择性地裂解 .
- 研究人员合成了该化合物的衍生物以探索其生物活性。 例如,已对 (+)-5-(3,4-二甲氧基苯基)-4-[[N-[(4S)-2-氧代-4-(苯甲基)-2-恶唑烷基]]羰基] 恶唑进行了研究 .
有机合成中的保护基
生物活性化合物衍生物
作用机制
Target of Action
It’s known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group in the compound serves as a protective group for the thiol moiety. This group increases the solubility and stability of the precursor but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Biochemical Pathways
The compound’s ability to form self-assembled monolayers (sams) of aromatic thiolates is noteworthy . These SAMs are frequently used in a wide range of applications, and their formation is often hampered by the low solubilities of their precursors .
Pharmacokinetics
The compound’s increased solubility due to the presence of the 3,4-dimethoxybenzyl group may enhance its bioavailability .
Result of Action
The compound’s action results in the formation of self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs have the same structure and quality as the ones obtained from the respective unprotected thiols .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of protons. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride involves the condensation of 3,4-diethoxybenzaldehyde with tetrahydroisoquinoline followed by quaternization with ethyl iodide and subsequent treatment with hydrochloric acid.", "Starting Materials": [ "3,4-diethoxybenzaldehyde", "tetrahydroisoquinoline", "ethyl iodide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 3,4-diethoxybenzaldehyde with tetrahydroisoquinoline in the presence of a base such as potassium carbonate to form 1-(3,4-diethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline.", "Step 2: Quaternization of 1-(3,4-diethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline with ethyl iodide in the presence of a phase transfer catalyst such as tetrabutylammonium iodide to form 1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium iodide.", "Step 3: Treatment of 1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium iodide with hydrochloric acid to form the final product, 1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride." ] } | |
CAS 编号 |
985-11-5 |
分子式 |
C24H34ClNO4 |
分子量 |
436.0 g/mol |
IUPAC 名称 |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C24H33NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,14-16,20,25H,5-8,11-13H2,1-4H3;1H |
InChI 键 |
UFMDADDQBPEVKZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OCC)OCC)OCC.[Cl-] |
规范 SMILES |
CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


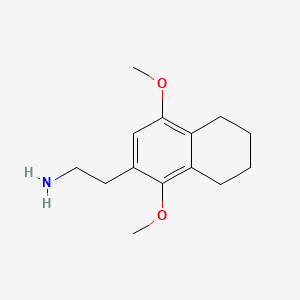



![2-Propen-1-ol, 3-[(4-methylphenyl)sulfonyl]-, (E)-](/img/structure/B1661795.png)

![4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1661802.png)
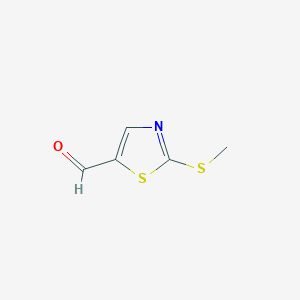
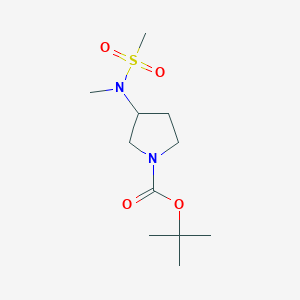
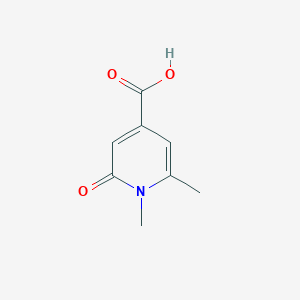
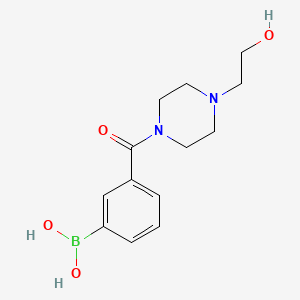

![({1-[(furan-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B1661812.png)
![1-[(1S,5R,7R)-10,10-Dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-2-methylpropan-1-one](/img/structure/B1661813.png)
